

Technical Guide on Adamantane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Hydroxymethyl-4-oxoadamantane**

Cat. No.: **B3081718**

[Get Quote](#)

A comprehensive overview of **1-Hydroxymethyl-4-oxoadamantane** and its analogues for researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been successfully incorporated into numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This technical guide focuses on **1-Hydroxymethyl-4-oxoadamantane**, a promising but less-documented member of this family, and provides context through its more studied analogues. While a specific CAS Registry Number for **1-Hydroxymethyl-4-oxoadamantane** is not readily found in public databases, suggesting its novelty or limited commercial availability, this guide will delve into the known characteristics of closely related compounds to provide a foundational understanding for researchers.

Physicochemical Properties of Related Adamantane Derivatives

To facilitate research and development, the physicochemical properties of key adamantane analogues are summarized below. These compounds share structural similarities with **1-Hydroxymethyl-4-oxoadamantane** and can serve as benchmarks for computational and experimental studies.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
1-(Hydroxymethyl) adamantane	770-71-8	C ₁₁ H ₁₈ O	166.26	114-117
3-(Hydroxymethyl) adamantan-1-ol	38584-37-1	C ₁₁ H ₁₈ O ₂	182.26	Not available
4-Fluoro-1-hydroxymethyl adamantane	1283721-00-5	C ₁₁ H ₁₇ FO	184.25	Not available

Experimental Protocols: Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often involves multi-step processes. Below is a generalized protocol for the synthesis of 1-hydroxyadamantane, a common precursor, which can be adapted for the synthesis of more complex derivatives like **1-Hydroxymethyl-4-oxoadamantane**.

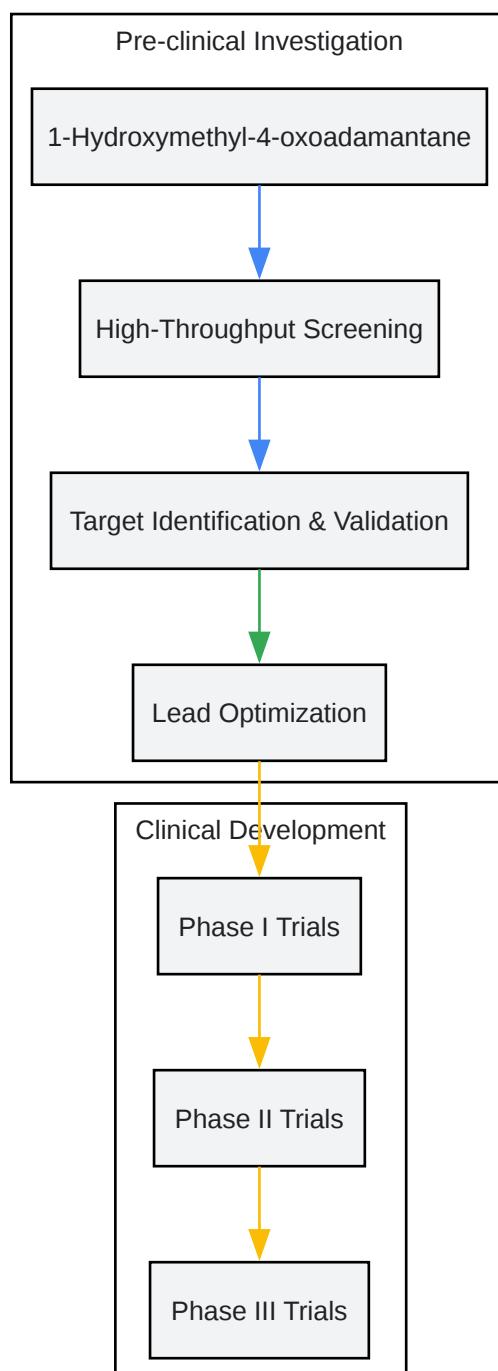
Synthesis of 1-Hydroxyadamantane

- Reaction: The synthesis of 1-hydroxyadamantane can be achieved by the hydroxylation of adamantane.
- Reagents: Adamantane, nitric acid, sulfuric acid, acetic acid, and chloroform.
- Procedure:
 - A mixture of adamantane, nitric acid, sulfuric acid, and acetic acid is prepared in a reaction vessel.
 - Chloroform is added to the mixture.
 - The reaction mixture is heated to 50-60°C.

- The reaction is maintained at this temperature for a specified duration to ensure complete conversion.
- Upon completion, the product is isolated and purified using standard techniques such as extraction and crystallization.
- Note: This is a generalized procedure, and specific molar ratios and reaction times will need to be optimized for desired yield and purity.

Logical Workflow for Adamantane Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of a functionalized adamantane derivative, starting from the basic adamantane core.



[Click to download full resolution via product page](#)

Synthetic pathway for adamantane derivatives.

Potential Signaling Pathways and Drug Development

While specific signaling pathways involving **1-Hydroxymethyl-4-oxoadamantane** are not yet elucidated, adamantane derivatives are known to interact with various biological targets. For instance, memantine, an adamantane derivative, is an NMDA receptor antagonist. The workflow for investigating the biological activity of a novel adamantane compound is outlined below.

[Click to download full resolution via product page](#)

Drug discovery workflow for novel compounds.

Conclusion

1-Hydroxymethyl-4-oxoadamantane represents an intriguing scaffold for the development of new therapeutic agents. While direct experimental data is scarce, the extensive research on related adamantane derivatives provides a solid foundation for future investigation. This guide offers a starting point for researchers by summarizing key information on analogous compounds and outlining logical workflows for synthesis and biological evaluation. Further research into the synthesis and biological activity of **1-Hydroxymethyl-4-oxoadamantane** is warranted to unlock its full therapeutic potential.

- To cite this document: BenchChem. [Technical Guide on Adamantane Derivatives for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3081718#1-hydroxymethyl-4-oxoadamantane-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com